![molecular formula C18H18N2O2 B7579327 N-benzyl-2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide](/img/structure/B7579327.png)
N-benzyl-2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide, also known as BQ-123, is a peptide antagonist of endothelin-1 (ET-1) receptors. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-benzyl-2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide selectively blocks the ET-1 receptors, which are expressed in various tissues, including the vasculature, heart, and kidneys. ET-1 is a potent vasoconstrictor that is produced by endothelial cells and acts on smooth muscle cells to increase vascular tone. By blocking the ET-1 receptors, N-benzyl-2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide reduces vasoconstriction and improves blood flow.
Biochemical and Physiological Effects:
N-benzyl-2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide has been shown to have several biochemical and physiological effects, including reducing blood pressure, improving cardiac function, and reducing pulmonary vascular resistance. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide is a potent and selective antagonist of ET-1 receptors, making it a valuable tool for studying the role of ET-1 in various diseases. However, its use is limited by its short half-life and poor bioavailability. It also requires careful dosing and monitoring to avoid adverse effects.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide, including developing more stable and bioavailable analogs, investigating its potential use in other diseases, such as cancer and diabetes, and studying its effects on ET-1 signaling pathways. Additionally, further studies are needed to determine the optimal dosing and administration of N-benzyl-2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide for therapeutic use.
Synthesemethoden
N-benzyl-2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide can be synthesized by solid-phase peptide synthesis using Fmoc chemistry. The synthesis involves the sequential addition of amino acids to a resin-bound peptide chain, followed by deprotection and cleavage of the peptide from the resin. The final product is purified by high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and pulmonary arterial hypertension (PAH). It has been shown to selectively block the ET-1 receptors, which are involved in the regulation of vascular tone and cardiac function.
Eigenschaften
IUPAC Name |
N-benzyl-2-(2-oxo-3,4-dihydroquinolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17(19-12-14-6-2-1-3-7-14)13-20-16-9-5-4-8-15(16)10-11-18(20)22/h1-9H,10-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXPQLHZSAESIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=CC=CC=C21)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.